N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Mechanism of Action
The compound’s mode of action would depend on its specific targets within the body. It could potentially interact with proteins, enzymes, or other cellular components, leading to changes in cellular function .
The compound’s effects on biochemical pathways would again depend on its specific targets. If the compound interacts with an enzyme involved in a particular biochemical pathway, it could potentially inhibit or enhance that pathway .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the compound’s bioavailability . The compound’s chemical structure, including functional groups and stereochemistry, could affect these factors.
The compound’s effects at the molecular and cellular level (result of action) would be determined by its interactions with its targets and its influence on biochemical pathways .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves the reaction of cyclopentylamine with an appropriate azetidine precursor. One common method includes the use of sulfonyl azides and azetidines under controlled conditions. For instance, the reaction between sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures can yield the desired azetidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(methanesulfonyl)azetidine: Another azetidine derivative with similar reactivity but different substituents.
Sulfonylaziridines: Three-membered ring analogs with distinct reactivity profiles.
Uniqueness
N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentyl and isobutylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopentyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)14-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMMPJEGUQXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.